molecular formula C19H15NO2 B5475051 (E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one

(E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one

Cat. No.: B5475051
M. Wt: 289.3 g/mol
InChI Key: GNESBSNIQCSIHB-BQYQJAHWSA-N
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Description

(E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one is an organic compound belonging to the class of naphthalenes These compounds contain a naphthalene moiety, which consists of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one typically involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with 4-pyridylacetylene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in an organic solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3,4-dihydroxy-N’-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide
  • [(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea
  • 2-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1-nitroguanidine

Uniqueness

(E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one is unique due to its specific structural features, which include a naphthalene moiety fused with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(2-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-22-19-9-6-14-4-2-3-5-16(14)17(19)7-8-18(21)15-10-12-20-13-11-15/h2-13H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNESBSNIQCSIHB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=CC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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